

An In-depth Technical Guide to 5-Methoxyflavone (CAS: 42079-78-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxyflavanone

Cat. No.: B1149988

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Introduction

This technical guide provides a comprehensive overview of 5-Methoxyflavone, a naturally occurring methylated flavonoid identified by the CAS number 42079-78-7. While the user request specified "**5-Methoxyflavanone**," the provided CAS number unequivocally corresponds to 5-Methoxyflavone. This document will focus on the chemical properties, synthesis, biological activities, and experimental protocols associated with 5-Methoxyflavone.

5-Methoxyflavone has garnered significant interest within the scientific community for its diverse pharmacological properties. It is recognized primarily as a DNA polymerase-beta (pol- β) inhibitor, a neuroprotective agent against β -amyloid toxicity, and a modulator of inflammatory and oncogenic signaling pathways.^{[1][2]} Its potential applications span neurodegenerative diseases, cancer, and inflammatory conditions.^{[2][3][4]} This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Chemical and Physical Properties

5-Methoxyflavone is a low molecular weight compound belonging to the flavone subclass of flavonoids.^[5] Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	5-methoxy-2-phenylchromen-4-one	[6][7]
CAS Number	42079-78-7	[6][8]
Molecular Formula	C ₁₆ H ₁₂ O ₃	[4][6][8]
Molecular Weight	252.26 g/mol	[6][9]
Appearance	Off-white powder	[4]
Melting Point	125-133 °C	[4]
Purity	≥95% (HPLC)	[8]
Storage	Store at <+8°C in a dry, dark place	[4][8]

Synthesis

A convenient and scalable synthesis of 5-Methoxyflavone can be achieved using the Baker-Venkataraman rearrangement.[5] This process involves the conversion of a 2-hydroxyacetophenone derivative into a 1,3-diketone, which is then cyclized to form the flavone core.[5]

Experimental Protocol: Baker-Venkataraman Synthesis

This protocol describes a general approach for synthesizing 5-Methoxyflavone.

- **Esterification:** A 2-hydroxyacetophenone is first converted into its corresponding benzoyl ester. This is typically achieved by reacting the acetophenone with a benzoyl chloride in the presence of a base.
- **Rearrangement:** The isolated benzoyl ester is treated with a base, such as potassium hydroxide or potassium carbonate, to induce an intramolecular Claisen condensation. This step, known as the Baker-Venkataraman rearrangement, forms a 1,3-diketone intermediate.
[5]

- Cyclization: The 1,3-diketone is then subjected to acidic conditions. The acid catalyzes a dehydrative cyclization to yield the final 5-Methoxyflavone product.^[5] The overall yield for this multi-step process has been reported at 46%.^[5]

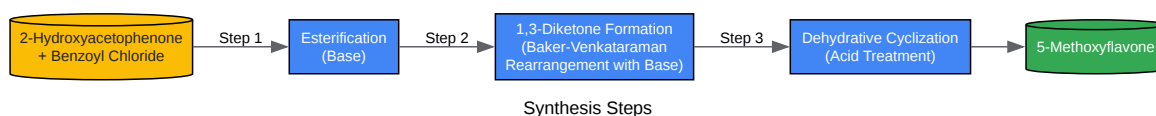


Diagram 1: Baker-Venkataraman Synthesis Workflow

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Diagram 1: Baker-Venkataraman Synthesis Workflow

Biological Activities and Mechanisms of Action

5-Methoxyflavone exhibits a range of biological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer properties.

Neuroprotection

A key mechanism of 5-Methoxyflavone's neuroprotective effect is the inhibition of DNA polymerase-beta (pol-β).^{[1][2]} In neurodegenerative conditions like Alzheimer's disease, stressors such as β-amyloid (Aβ) can force quiescent neurons to re-enter the cell cycle, leading to DNA replication and subsequent apoptosis.^[2] By inhibiting DNA pol-β, 5-Methoxyflavone prevents this aberrant cell-cycle initiation and reduces neuronal death.^{[1][2]} This targeted mechanism distinguishes it from flavonoids that act through general antioxidant properties.^[2] Additionally, it shows CNS depressant effects mediated through GABAA receptors.^[1]

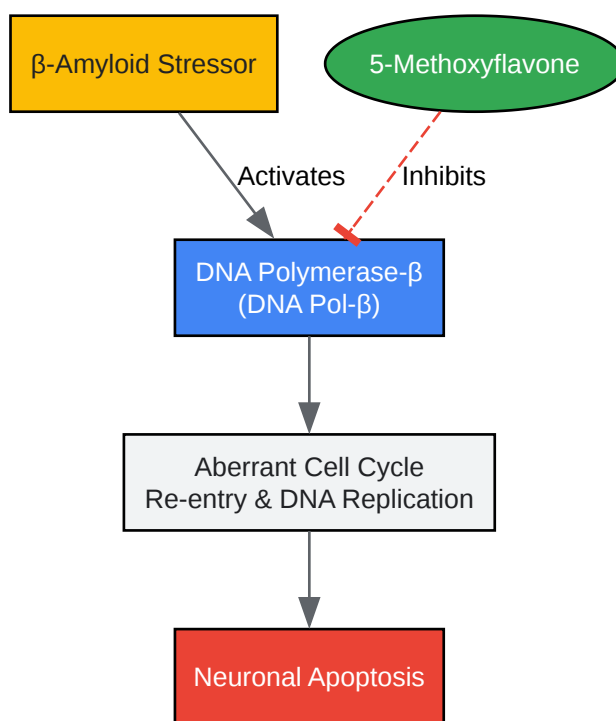


Diagram 2: Neuroprotective Mechanism of 5-Methoxyflavone

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Diagram 2: Neuroprotective Mechanism

Anti-Inflammatory Activity

5-Methoxyflavone demonstrates potent anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced lung injury.[3] It functions by activating the Nrf2/HO-1 signaling pathway. This activation, in turn, suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/p38 MAPK signaling cascade.[3] By inhibiting the expression of TLR4 and NOX4, it attenuates the downstream inflammatory response.[3][10]

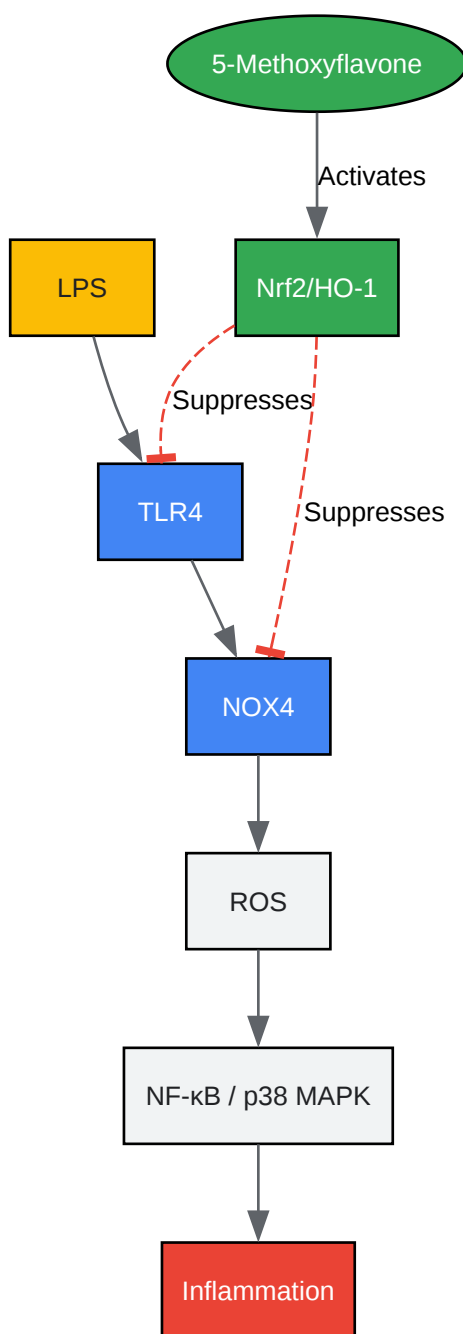


Diagram 3: Anti-Inflammatory Signaling Pathway

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Diagram 3: Anti-Inflammatory Signaling Pathway

Anti-Cancer Activity

In the context of lung adenocarcinoma (LUAD), 5-Methoxyflavone has been shown to inhibit cell proliferation by inducing G0/G1-phase cell cycle arrest.[3] The mechanism involves the

inactivation of the PI3K/AKT/GSK3 β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression.[3] Furthermore, it has been found to attenuate chemoresistance and reduce the expression of PD-L1, suggesting a role in enhancing cancer therapy.[3]

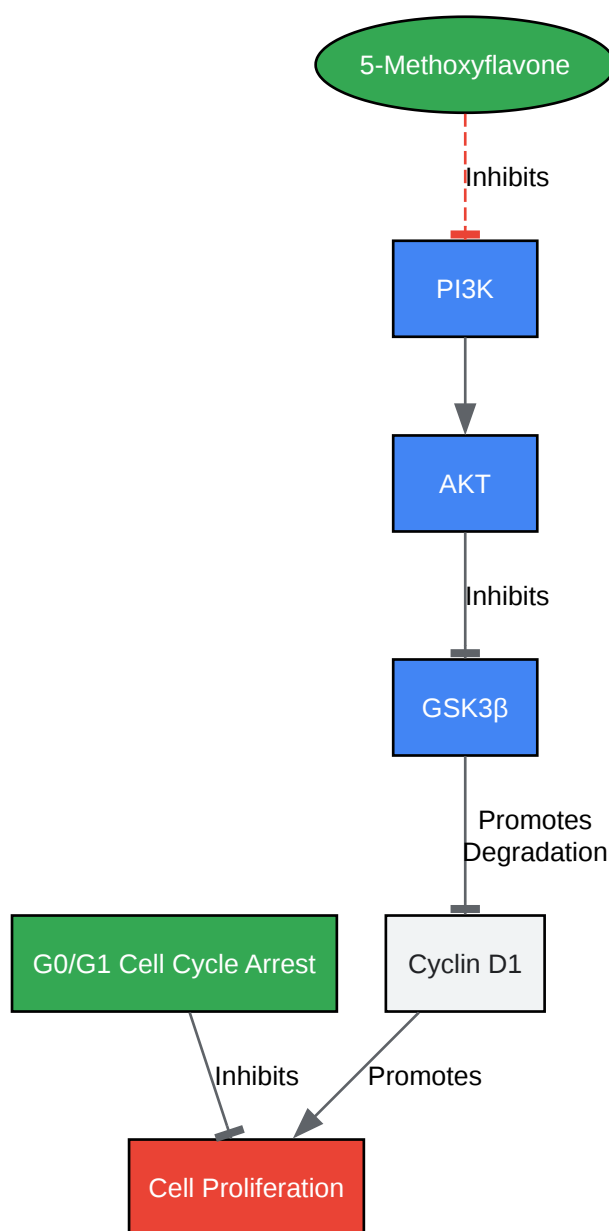


Diagram 4: Anti-Cancer Mechanism in LUAD

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Diagram 4: Anti-Cancer Mechanism in LUAD

Experimental Protocols

The following section details methodologies for assays commonly used to investigate the biological activities of 5-Methoxyflavone.

DNA Polymerase- β Inhibition Assay

This assay measures the ability of 5-Methoxyflavone to inhibit the enzymatic activity of DNA pol- β .

- Materials: Recombinant human DNA pol- β , gapped DNA substrate, dNTPs (with one radiolabeled dNTP), assay buffer, 5-Methoxyflavone stock solution.
- Procedure:
 - Prepare reaction mixtures containing assay buffer, the gapped DNA substrate, and varying concentrations of 5-Methoxyflavone (e.g., 1 μ M, 10 μ M).^[1]
 - Initiate the reaction by adding DNA pol- β and the dNTP mix.
 - Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
 - Stop the reaction by adding EDTA.
 - Spot the reaction mixtures onto a filter membrane (e.g., DE81).
 - Wash the filters to remove unincorporated dNTPs.
 - Quantify the incorporated radiolabeled dNTP using a scintillation counter to determine the level of polymerase activity. A reduction in radioactivity indicates inhibition.

Western Blotting for Signaling Protein Analysis

This protocol is used to determine the effect of 5-Methoxyflavone on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/AKT, NF- κ B).

- Materials: Cells (e.g., LUAD cells), 5-Methoxyflavone, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Cyclin D1), HRP-conjugated secondary antibody, chemiluminescent substrate.

- Procedure:
 - Cell Treatment: Culture cells and treat with various concentrations of 5-Methoxyflavone for a designated time.
 - Lysis: Harvest and lyse the cells to extract total protein.
 - Quantification: Determine protein concentration using a BCA or Bradford assay.
 - Electrophoresis: Separate protein lysates by SDS-PAGE.
 - Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
 - Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
 - Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Analysis: Quantify band intensity and normalize to a loading control (e.g., β -actin) or total protein.

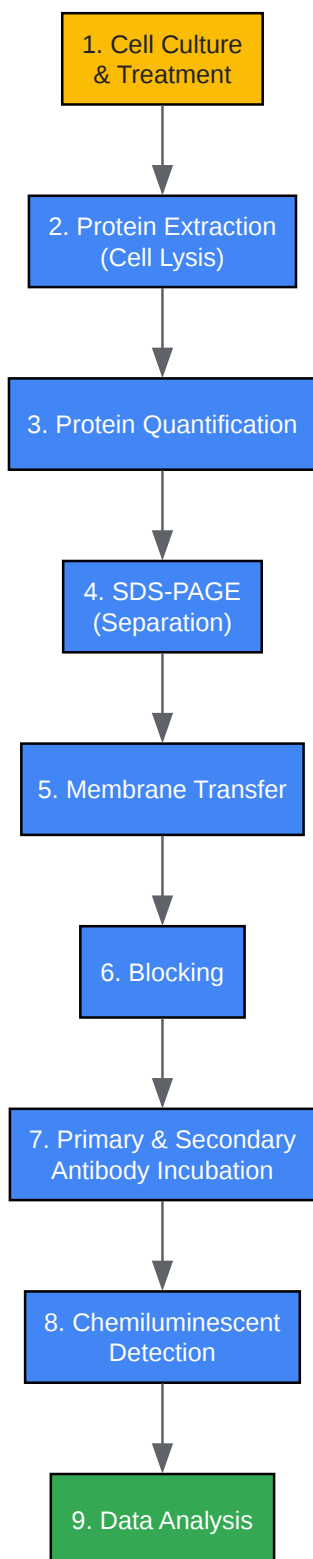


Diagram 5: General Western Blotting Workflow

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Diagram 5: General Western Blotting Workflow

Safety and Hazards

5-Methoxyflavone is considered hazardous and requires careful handling in a laboratory setting.[11] The GHS hazard information is summarized below.

Hazard Class	GHS Code	Statement	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	[6][11]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[6][11]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[6]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Conclusion

5-Methoxyflavone (CAS 42079-78-7) is a multifaceted flavonoid with well-defined mechanisms of action that make it a promising candidate for further research and development. Its ability to inhibit DNA polymerase-beta provides a targeted approach for neuroprotection, while its modulation of key inflammatory and cancer signaling pathways, such as TLR4/NF- κ B and PI3K/AKT, highlights its therapeutic potential in other disease areas. This guide provides a foundational technical overview to support researchers in designing and executing studies to further explore the pharmacological utility of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxyflavone (CAS: 42079-78-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149988#5-methoxyflavanone-cas-number-42079-78-7]

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